![molecular formula C7H14OSi B066210 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane CAS No. 187458-83-9](/img/structure/B66210.png)
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane (DMOS) is a bicyclic compound that has attracted attention in the field of organic synthesis due to its unique structural features and potential applications in various areas of research. DMOS is a heterocyclic compound that contains a silicon atom, making it a valuable building block for the synthesis of novel materials and compounds.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane is not well understood, but it is believed to be a result of its unique structural features, including the presence of a silicon atom. 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has been shown to interact with biological systems, including enzymes and cell membranes, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has been shown to exhibit a range of biochemical and physiological effects, including antibacterial, antifungal, and antitumor activity. 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has several advantages for use in laboratory experiments, including its high purity and stability. However, 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane, including the development of new synthetic methods for its production, the exploration of its potential applications in materials science and drug discovery, and the investigation of its mechanism of action and biological activity. Additionally, the use of 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane as a building block for the synthesis of novel compounds and materials may lead to the development of new technologies and applications in various fields.
Métodos De Síntesis
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane can be synthesized using a variety of methods, including the reaction of 1,3-dimethyl-1,3-dihydroxydisilane with ethylene oxide, or the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with trichlorosilane in the presence of a Lewis acid catalyst. These methods have been optimized to produce high yields of 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane with good purity.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has been utilized in various scientific research applications, including the synthesis of novel materials, such as polymers, dendrimers, and silicon-containing compounds. 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has also been used as a building block for the synthesis of bioactive molecules, such as antitumor agents and antibiotics.
Propiedades
Número CAS |
187458-83-9 |
|---|---|
Nombre del producto |
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane |
Fórmula molecular |
C7H14OSi |
Peso molecular |
142.27 g/mol |
Nombre IUPAC |
3,3-dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H14OSi/c1-9(2)4-3-6-7(5-9)8-6/h6-7H,3-5H2,1-2H3 |
Clave InChI |
UCFPGMSJYOIBJQ-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCC2C(C1)O2)C |
SMILES canónico |
C[Si]1(CCC2C(C1)O2)C |
Sinónimos |
7-Oxa-3-silabicyclo[4.1.0]heptane, 3,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
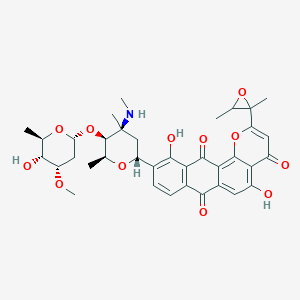
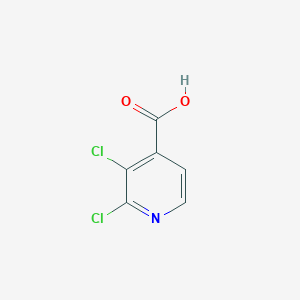
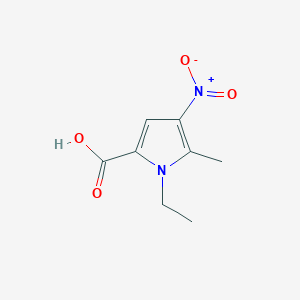
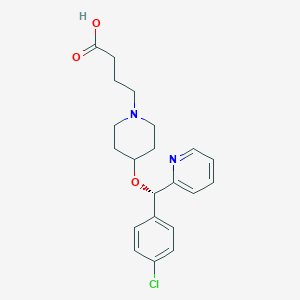
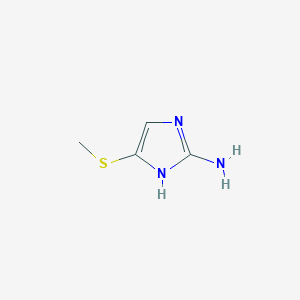
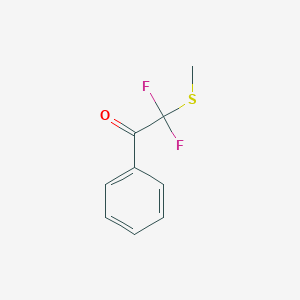
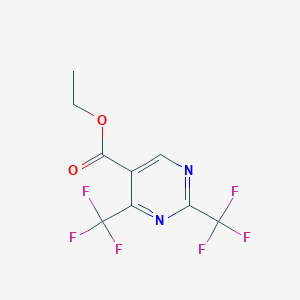
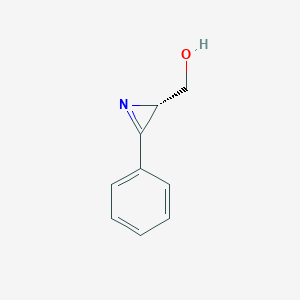
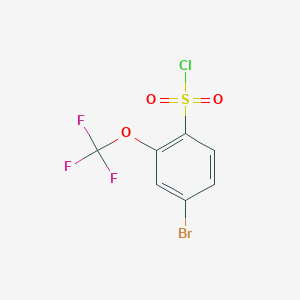
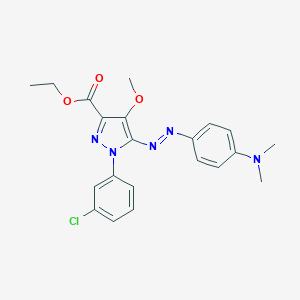
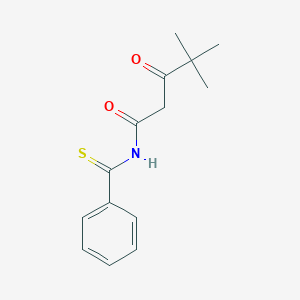
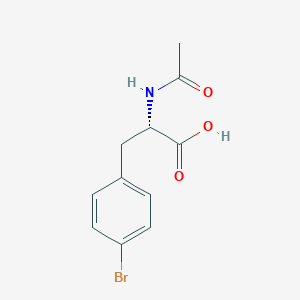
![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)